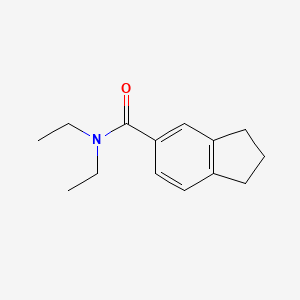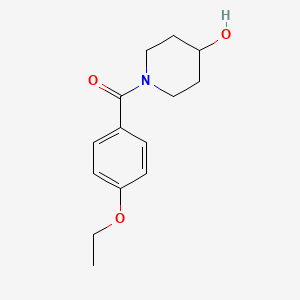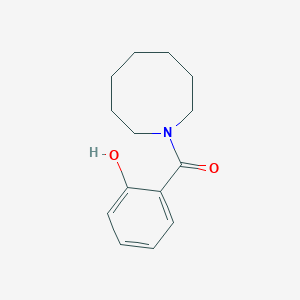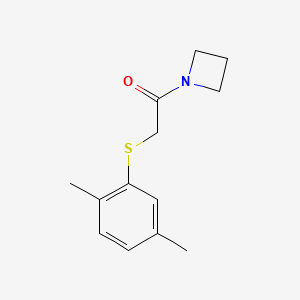![molecular formula C15H18N2O3 B7474870 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PD168393, is a synthetic compound that has been widely studied for its potential use in cancer treatment. PD168393 is a tyrosine kinase inhibitor that blocks the activity of the epidermal growth factor receptor (EGFR) and the erbB2 receptor, which are both involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione works by blocking the activity of the EGFR and erbB2 receptors, which are both involved in the growth and proliferation of cancer cells. By inhibiting these receptors, 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione prevents the signaling pathways that lead to the activation of genes involved in cell division and growth. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells), and inhibit the migration and invasion of cancer cells. In addition, 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione for lab experiments is its specificity for the EGFR and erbB2 receptors. This allows researchers to study the effects of inhibiting these receptors on cancer cell growth and proliferation. However, one limitation of 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione research. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effectiveness in treating specific types of cancer, such as triple-negative breast cancer. Additionally, researchers could investigate the use of 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in combination with other tyrosine kinase inhibitors to enhance its effectiveness. Overall, 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione shows promising potential for cancer treatment and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with 2-chloromethyl-3,5-dimethylpyridine, followed by the reaction of the resulting intermediate with urea and acetic anhydride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
6-[(2,3-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-6-5-7-13(11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWERSNCDOWARMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)






![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)

